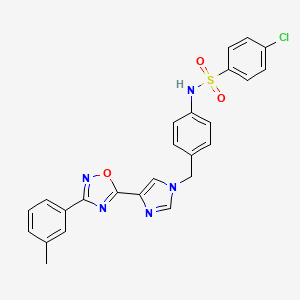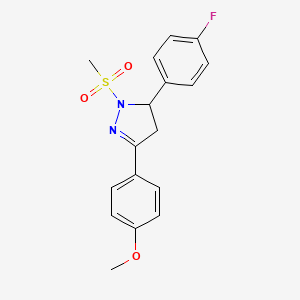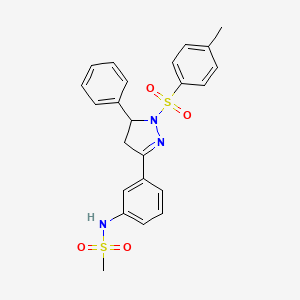
1-(But-3-yn-1-yl)-3-phenethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(But-3-yn-1-yl)-3-phenethylurea” seems to be a complex organic molecule. A similar compound, p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa), has been synthesized and studied . This compound contains both a photoreactive benzophenone and a clickable terminal alkyne .
Synthesis Analysis
The synthesis of Abpa was reported from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield . The amino acid contains both a photoreactive benzophenone and a clickable terminal alkyne which acts like a reporter tag by fast attachment to other functional groups via ‘click’ reaction .
Wissenschaftliche Forschungsanwendungen
Reactivity with π-Bonds : One study focuses on the reactivity of disilynes with π-bonds, exploring stereospecific additions and routes to disilabenzene derivatives (Kinjo et al., 2007). This could be relevant for understanding the reactivity of "1-(But-3-yn-1-yl)-3-phenethylurea" with similar bond structures.
Glutathione Conjugates Formation : Research on the formation and stability of glutathione conjugates with butadiene monoxide (Sharer et al., 1991) may provide insights into the behavior of related compounds in biochemical environments.
Organic Light-Emitting Diode Applications : A study on cyclometalated iridium complexes, which are structurally distinct but share some chemical properties, discusses their use in organic light-emitting diodes (Tsuboyama et al., 2003). This could suggest potential applications in electronic materials for "1-(But-3-yn-1-yl)-3-phenethylurea".
Co-Condensation Reactions : Another study explores co-condensation reactions in melamine-urea-formaldehyde systems (Cao et al., 2017). While the compound is different, the principles of urea chemistry could be applicable.
Organic Sensitizers in Solar Cells : Research on organic sensitizers for solar cell applications (Kim et al., 2006) could offer insights into potential photovoltaic applications for "1-(But-3-yn-1-yl)-3-phenethylurea".
Eigenschaften
IUPAC Name |
1-but-3-ynyl-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-3-10-14-13(16)15-11-9-12-7-5-4-6-8-12/h1,4-8H,3,9-11H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYKSGSSIMDVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-({4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl}disulfanyl)anilino]-4-oxobutanoic acid](/img/structure/B2962528.png)
![2-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5-nitrobenzamide](/img/structure/B2962529.png)


![3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride](/img/structure/B2962535.png)

![2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2962538.png)
![3-Methyl-5-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2962540.png)

![Tert-butyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate](/img/structure/B2962546.png)
![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2962548.png)
![6-(4-Butylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962549.png)
![N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride](/img/structure/B2962550.png)